molecular formula C22H25N3O4S B11449928 N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11449928
M. Wt: 427.5 g/mol
InChI Key: HUJULOHGFPHVIM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfanylidene group, and a carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve high-throughput crystallization techniques to ensure the purity and yield of the final product. Advanced crystallization methods, such as single crystal X-ray diffraction (SCXRD), are often employed to characterize the molecular structure and confirm the stereochemistry of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a sulfanylidene group and a carboxamide moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30)

InChI Key

HUJULOHGFPHVIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S

Origin of Product

United States

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